Cas no 1298044-25-3 (Ethanone, 2-(6-bromo-2-methoxy-3-quinolinyl)-1-(1-naphthalenyl)-2-phenyl-, (2R)-)

Ethanone, 2-(6-bromo-2-methoxy-3-quinolinyl)-1-(1-naphthalenyl)-2-phenyl-, (2R)- structure
1298044-25-3 structure
商品名:Ethanone, 2-(6-bromo-2-methoxy-3-quinolinyl)-1-(1-naphthalenyl)-2-phenyl-, (2R)-
CAS番号:1298044-25-3
MF:C28H20NO2Br
メガワット:482.368
CID:2898315

Ethanone, 2-(6-bromo-2-methoxy-3-quinolinyl)-1-(1-naphthalenyl)-2-phenyl-, (2R)- 化学的及び物理的性質

名前と識別子

    • Ethanone, 2-(6-bromo-2-methoxy-3-quinolinyl)-1-(1-naphthalenyl)-2-phenyl-, (2R)-
    • インチ: InChI=1S/C28H20BrNO2/c1-32-28-24(17-20-16-21(29)14-15-25(20)30-28)26(19-9-3-2-4-10-19)27(31)23-13-7-11-18-8-5-6-12-22(18)23/h2-17,26H,1H3/t26-/m1/s1
    • InChIKey: CNSCLWBBEGSWIM-AREMUKBSSA-N
    • ほほえんだ: COC1=NC2=CC=C(C=C2C=C1[C@@H](C3=CC=CC=C3)C(=O)C4=CC=CC5=CC=CC=C54)Br

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 32
  • 回転可能化学結合数: 5

Ethanone, 2-(6-bromo-2-methoxy-3-quinolinyl)-1-(1-naphthalenyl)-2-phenyl-, (2R)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A877600-100mg
(R)-2-(6-bromo-2-methoxyquinolin-3-yl)-1-(naphthalen-1-yl)-2-phenylethan-1-one
1298044-25-3 99%
100mg
$2394.0 2024-06-02
Ambeed
A877600-5mg
(R)-2-(6-bromo-2-methoxyquinolin-3-yl)-1-(naphthalen-1-yl)-2-phenylethan-1-one
1298044-25-3 99%
5mg
$637.0 2025-02-21
ChemScence
CS-M2946-25mg
(R)-2-(6-bromo-2-methoxyquinolin-3-yl)-1-(naphthalen-1-yl)-2-phenylethan-1-one
1298044-25-3
25mg
$750.0 2022-04-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E32250-25mg
(R)-2-(6-bromo-2-methoxyquinolin-3-yl)-1-(naphthalen-1-yl)-2-phenylethan-1-one
1298044-25-3 98%
25mg
¥12182.0 2023-09-08
Ambeed
A877600-25mg
(R)-2-(6-bromo-2-methoxyquinolin-3-yl)-1-(naphthalen-1-yl)-2-phenylethan-1-one
1298044-25-3 99%
25mg
$1912.0 2025-02-21

Ethanone, 2-(6-bromo-2-methoxy-3-quinolinyl)-1-(1-naphthalenyl)-2-phenyl-, (2R)- 関連文献

Ethanone, 2-(6-bromo-2-methoxy-3-quinolinyl)-1-(1-naphthalenyl)-2-phenyl-, (2R)-に関する追加情報

Ethanone, 2-(6-bromo-2-methoxy-3-quinolinyl)-1-(1-naphthalenyl)-2-phenyl-, (2R)-: A Comprehensive Overview in Chemical and Pharmaceutical Research

Ethanone, 2-(6-bromo-2-methoxy-3-quinolinyl)-1-(1-naphthalenyl)-2-phenyl-, (2R)-, is a highly specialized organic compound with a complex molecular structure that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its CAS number 1298044-25-3, represents a fascinating intersection of heterocyclic chemistry and medicinal chemistry, offering potential applications in the development of novel therapeutic agents. The intricate arrangement of functional groups, including quinolinyl, naphthalenyl, and phenyl moieties, contributes to its unique chemical properties and reactivity, making it a subject of intense study.

The structural framework of this compound is characterized by a chiral center at the (2R) position, which is a critical feature for its biological activity. The presence of bromine and methoxy substituents on the quinolinyl ring further enhances its pharmacological potential by introducing electrophilic and nucleophilic sites, respectively. These features make Ethanone, 2-(6-bromo-2-methoxy-3-quinolinyl)-1-(1-naphthalenyl)-2-phenyl-, (2R)-, an attractive scaffold for designing molecules with specific interactions with biological targets.

In recent years, there has been growing interest in quinoline derivatives due to their diverse biological activities. Quinolines and their analogs have been extensively studied for their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. The compound in question combines these quinoline-based functionalities with aromatic rings such as naphthalene and phenyl, which can modulate electronic properties and influence binding affinity to biological receptors. This combination has the potential to yield compounds with enhanced efficacy and reduced side effects compared to existing treatments.

One of the most compelling aspects of Ethanone, 2-(6-bromo-2-methoxy-3-quinolinyl)-1-(1-naphthalenyl)-2-phenyl-, (2R)-, is its potential as a lead compound for drug discovery. The chiral center at the (2R) position allows for the exploration of enantioselective synthesis and catalysis, which are crucial for developing enantiomerically pure drugs that exhibit optimal pharmacological profiles. The bromo and methoxy groups provide handles for further chemical modification, enabling researchers to fine-tune the properties of the molecule through selective reactions such as cross-coupling or nucleophilic substitution.

The naphthalenyl and phenyl rings contribute to the hydrophobicity of the compound, which is often an important factor in drug design for membrane permeability and bioavailability. Additionally, these aromatic systems can participate in π-stacking interactions with biological targets, which may enhance binding affinity. The quinolinyl moiety is particularly noteworthy due to its known ability to interact with various enzymes and receptors involved in disease pathways. This makes Ethanone, 2-(6-bromo-2-methoxy-3-quinolinyl)-1-(1-naphthalenyl)-2-phenyl-, (2R)-, a promising candidate for further investigation in medicinal chemistry.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates like Ethanone, 2-(6-bromo-2-methoxy-3-quinolinyl)-1-(1-naphthalenyl)-2-phenyl-, (2R)-,. Molecular docking studies have been used to predict binding modes and affinities of this compound with various biological targets. These simulations have highlighted its potential as an inhibitor of enzymes such as kinases and cyclases, which are implicated in cancer progression. Furthermore, the compound's ability to modulate neurotransmitter receptors has been explored through computational modeling, suggesting its utility in treating neurological disorders.

In vitro studies have begun to elucidate the biological activity of Ethanone, 2-(6-bromo-2-methoxy-3-quinolinyl)-1-(1-naphthalenyl)-2-phenyl-, (2R)-,. Initial experiments have shown promising results in terms of cytotoxicity against certain cancer cell lines. The bromo and methoxy substituents appear to play a key role in these effects by influencing interactions with cellular components. Additionally, the chiral center at the (2R) position has been found to impact the compound's bioavailability and metabolic stability, suggesting that enantioselective synthesis could yield more potent derivatives.

The synthesis of this compound represents a significant achievement in organic chemistry due to its complexity. Multi-step synthetic routes involving palladium-catalyzed cross-coupling reactions have been employed to construct the core quinoline scaffold. Further modifications have been achieved through selective functionalization strategies that introduce the naphthalenyl and phenyl groups while maintaining regioselectivity. These synthetic methodologies provide valuable insights into the preparation of structurally complex molecules with potential pharmaceutical applications.

The future direction of research on Ethanone, 2-(6-bromo-2-methoxy-3-quinolinyl)-1-(1-naphthalenyl)-2-phenyl-, (2R)-,, lies in exploring its pharmacological profile through preclinical studies. Investigating its interactions with specific enzymes and receptors will provide a clearer understanding of its mechanism of action. Additionally, exploring derivative structures through structure-based drug design could lead to novel therapeutics with improved efficacy and selectivity.

The compound's unique structural features make it a versatile tool for medicinal chemists seeking to develop new treatments for various diseases. The combination of quinoline heterocycles with aromatic systems offers a rich chemical space for innovation. As research continues to uncover new biological targets and synthetic strategies, Ethanone derivatives are likely to play an increasingly important role in pharmaceutical development.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1298044-25-3)
A997826
清らかである:99%
はかる:100mg
価格 ($):2155.0